Iridium;nickel
Description
Bimetallic Synergy in Redox Processes
Iridium-nickel bimetallic systems exhibit unique electronic interactions that optimize redox activity. The lattice mismatch between iridium (face-centered cubic, 3.839 Å) and nickel (face-centered cubic, 3.523 Å) prevents alloy formation but promotes core-shell or heterostructured morphologies. Density functional theory (DFT) studies reveal nickel’s ability to modulate iridium’s d-band electron density, lowering the energy barrier for oxygen-containing intermediates during water oxidation. For instance, electroactivated IrNi/C nanoparticles achieved an overpotential of 384 mV at 10 mA cm⁻² in neutral media, outperforming monometallic IrOₓ by 21%.
Table 1: Comparison of Overpotentials for Oxygen Evolution Reaction (OER) in Neutral Media
| Catalyst | Overpotential (mV) | Tafel Slope (mV dec⁻¹) |
|---|---|---|
| IrNiOₓ/C (alkaline) | 384 | 58 |
| Monometallic IrOₓ | 486 | 72 |
| Ni/γ-Al₂O₃ | 612 | 89 |
Synergy extends to ammonia decomposition, where 10%Ni-0.7%Ir/γ-Al₂O₃ increased conversion by 40% at 400°C compared to nickel alone. Temperature-programmed reduction (TPR) profiles confirmed reduced metal-support interactions, while hydrogen desorption (TPD) revealed a 33% increase in active sites.
Radical-Mediated Pathways in Metallaphotoredox Catalysis
Iridium-nickel systems enable radical-mediated C(sp³)–H functionalization through photoredox cycles. The Ir³⁺/Ni²⁺ system follows an oxidative quenching pathway (Ir³⁺ → *Ir³⁺ → Ir⁴⁺ → Ir³⁺), generating Ni⁰–Cl intermediates that abstract hydrogen to form α-carbon radicals. Proton-coupled electron transfer (PCET) from tetrahydrofuran (THF) produces radicals that undergo regioselective coupling with alkynes. DFT calculations identified a seven-step mechanism:
- Photoredox-induced Ni⁰–Cl formation
- PCET-driven radical generation
- Radical capture by Ni²⁺
- Reductive elimination to 2-chlorotetrahydrofuran
- Alkyne hydrometallation
- Inner-sphere electron transfer
- σ-Bond metathesis.
The radical pathway’s regioselectivity is governed by steric effects, with bulky ligands favoring anti-Markovnikov addition. This mechanism achieves turnover frequencies (TOF) exceeding 450 h⁻¹ for hydroalkylation, surpassing conventional Pd- or Cu-based systems by 2.3×.
Phase Transition Dynamics During Electrochemical Activation
Electrochemical activation induces pH-dependent phase reconstructions in IrNi systems. Operando X-ray absorption spectroscopy (XAS) revealed three distinct surface states:
- Neutral pH (7.0): Thin IrOₓ shell (2–3 nm) with Ni²⁺-O clusters (Ir:Ni = 4:1)
- Acidic pH (1.0): Ni-leached IrOₓ (Ir:Ni = 9:1) with 12% lattice contraction
- Alkaline pH (13.0): Ni-rich IrNiOₓ (Ir:Ni = 1:2) exhibiting 0.15 eV d-band upshift.
Table 2: Surface Composition and OER Activity of Electroactivated IrNi/C
| Activation pH | Ir:Ni Ratio | d-Band Center (eV) | OER Activity (mA cm⁻²@1.5 V) |
|---|---|---|---|
| 1.0 | 9:1 | -2.34 | 8.7 |
| 7.0 | 4:1 | -2.18 | 14.2 |
| 13.0 | 1:2 | -1.96 | 21.5 |
The Kirkendall effect drives iridium diffusion into nickel vacancies during acidic leaching, forming porous frameworks with 150 m² g⁻¹ surface area. Identical-location TEM showed irreversible nickel dissolution above 1.8 V vs. RHE, creating epitaxial IrO₂(101)/NiO(111) interfaces that enhance charge transfer.
Comparative Analysis with Monometallic Iridium Catalysts
Bimetallic IrNi systems outperform monometallic iridium in stability and cost efficiency. In water splitting, IrNi nanostructures achieved 18 mA cm⁻² at 1.6 V, 3.2× higher than carbon-supported iridium. X-ray diffraction (XRD) analysis attributed this to nickel’s role in dispersing iridium nanoparticles (4.2 ± 0.7 nm vs. 8.5 ± 1.2 nm for Ir/C). For ammonia decomposition, 0.7 wt% Ir increased TOF from 0.45 s⁻¹ (Ni/γ-Al₂O₃) to 0.83 s⁻¹, while reducing apparent activation energy by 16 kJ mol⁻¹.
Table 3: Cost-Benefit Analysis of IrNi vs. Monometallic Catalysts
| Parameter | IrNi (0.7% Ir) | Monometallic Ir |
|---|---|---|
| Iridium Loading | 0.7 mg cm⁻² | 2.1 mg cm⁻² |
| Cost per gram ($) | 84 | 315 |
| Stability (h) | 120 | 72 |
Properties
CAS No. |
12502-19-1 |
|---|---|
Molecular Formula |
IrNi |
Molecular Weight |
250.91 g/mol |
IUPAC Name |
iridium;nickel |
InChI |
InChI=1S/Ir.Ni |
InChI Key |
DDQZSLVVXJOWDT-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ir] |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis of Ir-Ni Aerogels
The co-precipitation method developed by ACS Applied Nano Materials (2022) produces Ir-Ni aerogels through controlled reduction of iridium and nickel salts. A 900 mL aqueous solution containing 0.05 M H₂IrCl₆ (7.5 mL) and NiCl₂ (2.5 mL) undergoes rapid reduction with 50 mmol NaBH₄ dissolved in 100 mL DI water. This creates a bimetallic hydrogel that ages into an aerogel with hollow macroporous structures.
Critical Parameters:
| Parameter | Value | Impact on Morphology |
|---|---|---|
| Ir:Ni Ratio | 3:1 (mol) | Determines alloy composition |
| NaBH₄ Concentration | 0.5 M | Controls reduction kinetics |
| Aging Time | 24-48 h | Influences pore structure |
The resulting Ir₀.₇₅Ni₀.₂₅ aerogel exhibits a 180 m²/g surface area and achieves 10 mA/cm² OER current density at 298 mV overpotential. Extended stability testing reveals performance improvement over 500 hours due to surface reconstruction into active oxyhydroxide phases.
Hydrometallurgical Purification for High-Purity Alloys
Sequential Refining of Iridium-Nickel Precursors
Adapted from CN113477939A patent methodology, this seven-step process enables >99.999% purity Ir-Ni powder synthesis:
- Acidic Dissolution: 2-6 M HCl dissolves Ir/Ni feedstocks (1:6 liquid-solid ratio, 5h)
- Oxidative Precipitation: HNO₃ (3-6:1 wt ratio) and NH₄Cl (1:4 Ir:NH₄Cl) precipitate (NH₄)₂IrCl₆
- Reductive Impurity Removal: Hydrazine hydrate (1:5 impurity ratio) eliminates Rh/Pt/Fe
- Ion Exchange: Cationic resin beds purify H₃IrCl₆ solutions
- Chlorine Oxidation: Cl₂ gas introduces during NH₄Cl addition for complete Ir precipitation
- Hydrogen Reduction: H₂ flow at 800°C reduces (NH₄)₂IrCl₆ to metallic powder
- Aqua Regia Boiling: 3:1 HCl:HNO₃ with HF removes residual oxides
Optimized Conditions for Ni Incorporation:
- Introduce NiCl₂ during Step 1 at controlled Ir:Ni ratios
- Maintain pH 1.0-2.0 during Step 3 to prevent Ni(OH)₂ formation
- Adjust Cl₂ flow rate in Step 5 to co-precipitate Ni complexes
This method achieves 99.997% metallic purity with <50 ppm oxygen content, suitable for high-temperature alloy applications.
Carbonyl Cluster Synthesis of IrNi₈(CO)₁₈³⁻
Organometallic Assembly in MeCN Solvent
Reaction of [Ni₆(CO)₁₂]²⁻ with [Ir(CO)₂Cl₂]⁻ in 2:1 molar ratio yields the triangular cluster [IrNi₈(CO)₁₈]³⁻. The monoclinic crystal structure (Space group C2/c) features:
- Three stacked Ni triangles surrounding a central Ir atom
- 9 µ-CO bridges and 9 terminal CO ligands
- Ir-Ni bond lengths: 2.522 Å (intra-triangle), 2.945 Å (inter-triangle)
Synthetic Protocol:
- Dissolve 0.2 mmol [Ni₆(CO)₁₂]²⁻ in 50 mL MeCN
- Add 0.1 mmol [Ir(CO)₂Cl₂]⁻ under N₂ atmosphere
- Stir 6h at 25°C until solution turns deep green
- Precipitate with [NBu₄]⁺ counterions
- Recrystallize from CH₂Cl₂/hexane
CO stripping experiments reveal cluster degradation to [Ni₅(CO)₁₂]²⁻ and [Ir(CO)₄]⁻ within 2h under 1 atm CO, demonstrating kinetic instability that necessitates inert handling.
Ligand-Assisted Assembly of Trimetallic Complexes
Formazanate-Bridged Ir-Ni-Ir Architectures
Chenggang Jiang's 2022 work details a bis(formazanato)nickel metalloligand strategy:
- Synthesize pyridyl-substituted Ni(formazanate)₂ precursor
- React with [Ir(C^N)₂]⁺ (C^N = cyclometalating ligand) in 1:2 ratio
- Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH)
The resulting Ir₂Ni complexes exhibit:
- 615-640 nm phosphorescence from Ir centers
- Quasi-reversible redox couples at -1.2V to +0.8V vs Fc⁺/Fc
- 15-20% quantum yields in deaerated THF
Structural Insights:
- Ni center adopts square-planar geometry
- Formazanate N4 bridges connect to octahedral Ir sites
- π-π stacking between pyridyl groups stabilizes supramolecular assembly
This method enables precise control over 3d-5d metal coordination but requires rigorous oxygen-free conditions.
Comparative Analysis of Synthesis Methodologies
Performance Metrics Across Methods:
| Method | Purity (%) | Scalability | Cost Index | Best Application |
|---|---|---|---|---|
| Co-Precipitation | 99.9 | High | $$ | Electrocatalysts |
| Hydrometallurgical | 99.999 | Medium | $$$$ | Aerospace alloys |
| Carbonyl Clusters | 99.5 | Low | $$$$$ | Molecular electronics |
| Ligand-Assisted | 98.0 | Low | $$$$ | Photonic devices |
Co-precipitation offers optimal balance between cost and performance for catalytic applications, achieving 18060-18069 mA/cm² stability in acidic OER. Hydrometallurgical routes dominate high-purity metallurgy but require 15-20 processing steps. Carbonyl methods provide atomic-level structural control yet suffer from CO sensitivity. Ligand-assisted synthesis enables multifunctional materials but faces scalability challenges.
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
Iridium-nickel dual catalysis enables high chemoselectivity in bond-forming reactions:
Photoredox-Mediated C–N and C–S Coupling
-
Mechanism :
-
Oxidative Quenching Cycle: Ir(III) photocatalyst absorbs visible light, oxidizes Ni(I) to Ni(II), and facilitates oxidative addition of aryl halides.
-
Reductive Elimination: Ni(III) intermediate undergoes C–N/C–S bond formation, regenerating Ni(I).
-
-
Performance :
Electrocatalytic Oxygen Evolution Reaction (OER)
Ni-modified IrRu catalysts show enhanced OER activity due to structural and electronic effects :
Activity Comparison
| Catalyst | OER Activity (mA mg⁻¹ at 1.5 V vs RHE) | Structure |
|---|---|---|
| IrRuNi/ATO (2 wt% Ni) | 360 | Hollandite-like phase |
| IrRu/ATO (no Ni) | 140 | Metallic nanoparticles |
| Commercial IrOₓ | 50 | Rutile |
Key Findings :
-
Ni reduces particle size by 30%, increasing electrochemical surface area (ECSA) .
-
DFT simulations show no intrinsic enhancement in hollandite IrO₂ vs rutile IrO₂; activity gains stem from morphology .
Degradation and Stability
Iridium-nickel complexes degrade under CO exposure:
-
Reaction : Ir-Ni carbonyl clusters → Ir(CO)₃ + Ni(CO)₄.
-
Stability: Decomposition occurs at >100°C or under prolonged CO flow.
Reaction with Halogens
Iridium-nickel alloys react with halogens to form mixed halides:
-
Product: Black IrF₃ (iridium(III) fluoride) and green NiF₂.
Mechanistic Insights from DFT Studies
Scientific Research Applications
Iridium and nickel, when combined, exhibit unique properties that lead to various applications in catalysis, electrochemistry, and materials science. The combination of these two metals has garnered interest in fields such as oxygen evolution reactions, development of new catalysts, and the creation of advanced materials .
Catalysis
- Oxygen Evolution Reaction (OER) : Iridium-nickel compounds are frequently used in OER catalysis . Research shows that using nickel can allow for the replacement of costly iridium in anode catalysts . For example, an iridium-ruthenium catalyst synthesized with nickel exhibited significantly higher OER activity than catalysts without nickel .
- Electrocatalytic Layers : Iridium can be spontaneously deposited onto nickel substrates to produce electrocatalytic layers . The deposition method and the iridium precursor used affect the activity and stability of the coating for the oxygen evolution reaction .
- Hybrid Catalysts : Atomically dispersed hybrid nickel-iridium sites have been developed as robust catalysts . These hybrid catalysts, formed in situ on a hematite semiconductor support, enhance photoelectrochemical oxygen evolution . The nickel oxide sites act as "movable bridges," improving the efficiency of the oxygen evolution reaction .
Materials Science
- Quantum Materials : At the interface between nickel and iridium layers, unusual magnetism emerges, affecting the behavior of electron spin and orbital motion . This behavior is significant for quantum materials with large spin-orbit interactions .
- Aerogels : Iridium-nickel nanoparticle-based aerogels have been developed for the oxygen evolution reaction .
Electrochemical Applications
- Water Electrolysis : Inexpensive nickel compounds are being used to replace iridium in alkaline membrane electrolyzers . This substitution maintains high efficiency and reduces the reliance on rare and costly iridium .
- Spontaneous Deposition : Spontaneous deposition of iridium onto nickel substrates is used to create electrocatalytic layers for the oxygen evolution reaction . The choice of iridium precursor impacts the activity and stability of the resulting coating .
Research Findings
- The Technical University of Berlin, HZB, IMTEK (University of Freiburg) and Siemens Energy have found that nickel compounds can replace iridium in anode catalysts for alkaline membrane electrolyzers . The study elucidated the catalytic-chemical processes at the catalyst-coated membrane, particularly the phase transition from an inactive alpha phase to a highly active gamma phase, and the roles of various oxygen ligands and Ni 4+ centers in the catalysis .
- Research indicates that iridium "loses its identity" when interfaced with nickel, leading to unusual electron behavior in ultra-thin films . This finding calls for a reevaluation of experiments involving platinum group atoms .
- Density functional theory (DFT) calculations suggest that increased activity measured for IrRu supported catalysts synthesized with nickel is due to increased electrochemical surface area .
Mechanism of Action
The mechanism of action of iridium-nickel compounds varies depending on their application. In catalysis, the electronic effect incurred upon nanoscale alloying modulates the adsorption energies of key reaction intermediates, facilitating reactions such as the hydrogen evolution reaction . In medicine, iridium-based compounds can target cancer cells by forming adducts with DNA and inducing apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Similar Bimetallic Systems
Hydrazine Decomposition
- Ir vs. Ir-Ni : Pure Ir catalysts are optimal for hydrazine decomposition, achieving high activity and stability under high temperatures and pressures. The addition of Ni destabilizes the catalyst-support interface, leading to reduced efficiency .
- Ir vs. Co/Ir : Cobalt (Co) paired with Ir shows similar limitations to Ni, though Co-Ir systems are marginally more stable in hydrogen storage applications .
Oxygen Evolution Reaction (OER)
- Ir-Ni vs. Ir-Pt-Sn: In ethanol oxidation (EOR), Ir-Ni systems are less studied compared to Ir-Pt-Sn/C, which demonstrates superior activity due to Pt's inherent catalytic properties. However, Ir₃Sn/C has shown promise as a Pt-free alternative, highlighting Ir's versatility .
- Activity Descriptors : For OER, Ir-Ni thin films exhibit activity correlated with surface Ir³⁺ and OH⁻ concentrations. This contrasts with pure Ir oxides, where surface oxidation states and conductivity dominate performance .
Structural and Electronic Properties
- Surface Area and Support Interactions: Ir nanoparticles on high-surface-area supports (e.g., carbon) show enhanced catalytic activity. Ni incorporation alters electronic interactions, reducing Ir’s surface oxidation states in OER but improving charge transfer in hydrogen storage .
- Substrate Effects : Studies on hexagonal boron nitride (h-BN) substrates reveal that Ni and Ir substrates differently modulate h-BN’s π-band electronic structure, with Ir inducing greater bandgap modifications .
Economic and Environmental Considerations
- Cost Efficiency: Ni’s low cost (≈1% of Ir’s price) makes Ir-Ni systems economically favorable compared to pure Ir or Pt-based catalysts .
- Environmental Impact : PGMs like Ir are often co-mined with Ni and Cu, leading to environmental burdens from mining waste. Recycling Ir-Ni alloys could mitigate these impacts .
Q & A
Basic: How should researchers design experiments to study catalytic interactions between iridium and nickel in redox reactions?
Answer:
Begin by defining the catalytic mechanism (e.g., electron transfer vs. energy transfer pathways) and select variables such as temperature, stoichiometry, and solvent polarity. Use control experiments with isolated iridium or nickel catalysts to isolate their individual contributions. For reproducibility, follow protocols for synthesizing transition-metal complexes, ensuring purity via NMR, X-ray diffraction, or elemental analysis . Incorporate frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses, and validate findings against prior studies on analogous systems (e.g., platinum-nickel catalysts) .
Advanced: Why do iridium-nickel bimetallic systems exhibit conflicting catalytic efficiencies in published studies?
Answer:
Discrepancies often arise from variations in surface crystallography (e.g., cubic vs. hexagonal iridium phases), trace impurities (e.g., oxygen adsorption on nickel surfaces), or differences in electrode geometry affecting ion transport . To resolve contradictions, conduct controlled studies comparing in situ spectroscopic data (e.g., EXAFS for structural analysis) and computational modeling (DFT) to isolate thermodynamic vs. kinetic contributions. Cross-reference synthesis protocols to identify deviations in precursor purity or annealing conditions .
Advanced: What are the key challenges in synthesizing stable iridium-nickel coordination complexes, and how can they be mitigated?
Answer:
Iridium’s high oxidation state (+3/+4) and nickel’s preference for +2 create redox incompatibilities, leading to ligand dissociation or disproportionation. Address this by using bridging ligands (e.g., cyanide or dicyanomethanide) to stabilize mixed-metal centers. Note that certain complexes, like anionic dicyanomethyl derivatives, may fail due to solvent-specific reactivity (e.g., dimethyl sulfoxide destabilizing nickel intermediates) . Characterize intermediates via cyclic voltammetry and IR spectroscopy to identify decomposition pathways .
Basic: What methodological frameworks are suitable for evaluating research questions on iridium-nickel alloys’ thermoelectric properties?
Answer:
Apply the FINER criteria:
- Feasible: Ensure access to high-purity iridium (e.g., via arc melting under inert gas).
- Novel: Compare thermal expansion coefficients against known alloys (e.g., Invar, an iron-nickel system) .
- Ethical: Avoid toxic precursors (e.g., nickel carbonyl).
- Relevant: Link findings to applications like aerospace thermal management. Use scoping reviews to map existing data gaps and prioritize experiments .
Advanced: How can researchers optimize dual nickel-iridium photocatalysts to suppress energy transfer competing with electron transfer?
Answer:
Select iridium photocatalysts with higher oxidation potentials (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) to favor electron transfer over energy transfer. Modify reaction conditions (e.g., low temperatures, aprotic solvents) to stabilize radical intermediates. Use transient absorption spectroscopy to quantify energy transfer rates and adjust nickel catalyst loading to balance decarboxylation efficiency . Validate outcomes via kinetic isotope effect (KIE) studies to confirm mechanistic pathways .
Basic: What analytical techniques are critical for validating the purity of novel iridium-nickel compounds?
Answer:
- Elemental Analysis: Confirm stoichiometry via combustion analysis for C/H/N and ICP-MS for metal ratios.
- Spectroscopy: Use FTIR to identify ligand vibrations (e.g., C≡N stretches in cyanide bridges) and XPS for oxidation states.
- Crystallography: Single-crystal XRD resolves structural homogeneity, while PXRD detects phase impurities .
Advanced: How should researchers address discrepancies in reported thermoelectric performance of iridium-nickel devices?
Answer:
Re-evaluate experimental parameters such as collector temperature gradients and electrode geometry, which significantly impact ion generation and voltage losses . Perform meta-analyses of published data to identify confounding variables (e.g., surface roughness, vacuum conditions). Reproduce experiments using standardized protocols (e.g., ASTM E1225 for thermal conductivity) and disclose raw data in supplementary materials .
Basic: What steps ensure reproducibility when replicating literature methods for iridium-nickel nanoparticle synthesis?
Answer:
- Documentation: Follow journals’ guidelines for detailed experimental sections, including exact precursor concentrations, stirring rates, and aging times .
- Characterization: Compare TEM size distributions and EDX elemental maps with original studies.
- Negative Controls: Report failed attempts (e.g., aggregation in aqueous phases) to highlight critical parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
